N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide
Description
N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide: is an organic compound that features a cyanomethyl group attached to a butanamide backbone, with a 4-fluorophenoxy substituent
Properties
IUPAC Name |
N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-10-3-5-11(6-4-10)17-9-1-2-12(16)15-8-7-14/h3-6H,1-2,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZOQXEUHKLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)NCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide typically involves the following steps:
Formation of the cyanomethyl intermediate: This can be achieved by reacting a suitable nitrile with a halomethyl compound under basic conditions.
Coupling with 4-fluorophenol: The cyanomethyl intermediate is then reacted with 4-fluorophenol in the presence of a base to form the 4-fluorophenoxy derivative.
Amidation: The final step involves the reaction of the 4-fluorophenoxy derivative with a butanoyl chloride or butanoic acid derivative to form the desired butanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group and the fluorophenoxy moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(cyanomethyl)-4-(4-bromophenoxy)butanamide: Similar structure but with a bromine substituent instead of fluorine.
N-(cyanomethyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
N-(cyanomethyl)-4-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for medicinal chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
